molecular formula C12H10Cl3N3O B5612341 2-chloro-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]acetamide

2-chloro-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]acetamide

Cat. No. B5612341
M. Wt: 318.6 g/mol
InChI Key: GFRUREKFCRJOAY-UHFFFAOYSA-N
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Description

Pyrazole derivatives, including "2-chloro-N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]acetamide," are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The core pyrazole structure, often modified with various substituents, has been explored for its anti-inflammatory, analgesic, and antioxidant properties.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of appropriate precursors under controlled conditions. For example, Sunder et al. (2013) synthesized a series of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, which demonstrates the complexity and specificity of reactions used to introduce various substituents to the pyrazole ring (Sunder & Maleraju, 2013).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized using techniques such as NMR, IR, and X-ray crystallography. Chkirate et al. (2019) reported on the synthesis and structural characterization of pyrazole-acetamide derivatives, highlighting the role of hydrogen bonding in their molecular assembly (Chkirate et al., 2019).

Chemical Reactions and Properties

The reactivity of pyrazole derivatives can vary widely depending on the substituents present. Chemical reactions often explored include further functionalization of the pyrazole ring, leading to the formation of various bioactive molecules.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are essential for understanding the behavior of these compounds in biological systems. Narayana et al. (2016) investigated the crystal structures of two C,N-disubstituted acetamides, providing insights into the intermolecular interactions and packing within the crystal lattice (Narayana et al., 2016).

properties

IUPAC Name

2-chloro-N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl3N3O/c13-6-12(19)16-11-3-4-18(17-11)7-8-1-2-9(14)5-10(8)15/h1-5H,6-7H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRUREKFCRJOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN2C=CC(=N2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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